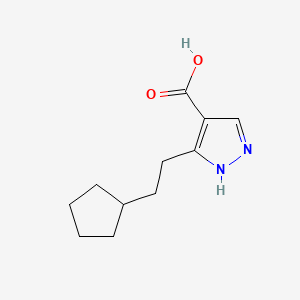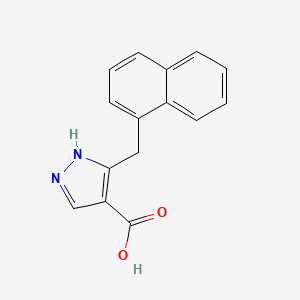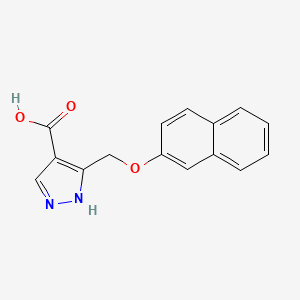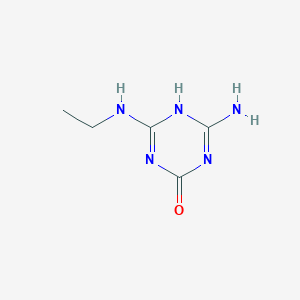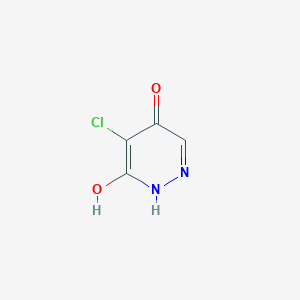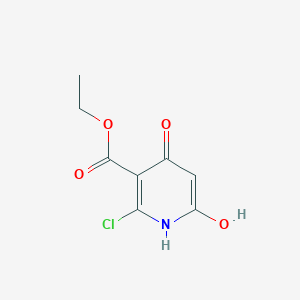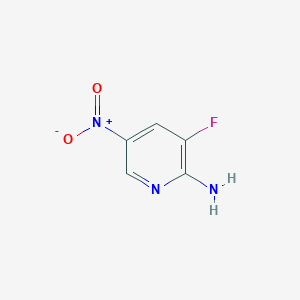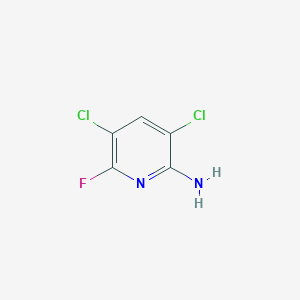
2-Chloro-3-phenylnaphthalene
Übersicht
Beschreibung
2-Chloro-3-phenylnaphthalene is a useful research compound. Its molecular formula is C16H11Cl and its molecular weight is 238.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-phenylnaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-phenylnaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies : Research by Bedford, Burton, Mare, and Suzuki (1974) explored the structure and dehydrochlorination of chlorinated naphthalenes, which could be relevant for understanding the properties of 2-Chloro-3-phenylnaphthalene. They found that chlorine reacts with 1-phenylnaphthalene in chloroform to produce various chlorinated compounds, with mechanistic implications being discussed (Bedford et al., 1974).
Gold-Catalyzed Synthesis : Wang, Zhang, Ding, Zhou, Wang, Jiang, and Liu (2011) developed a facile synthesis method for 2-phenylnaphthalene, a closely related compound. This method highlights the role of the benzyl carbon as a nucleophilic center in the presence of amide nitrogen and acetate oxygen, forming a naphthalene scaffold through dimerization (Wang et al., 2011).
Inhibition of Photosynthetic Electron Transport : Goněc, Kos, Pesko, Doháňošová, Oravec, Liptaj, Kráľová, and Jampílek (2017) examined halogenated 1-hydroxynaphthalene-2-carboxanilides, including compounds similar to 2-Chloro-3-phenylnaphthalene, for their ability to inhibit photosynthetic electron transport in spinach chloroplasts. The study found that compounds with specific halogen substituents exhibited potent inhibitory activity (Goněc et al., 2017).
Potential as ERβ Ligands : Mewshaw, Edsall, Yang, Manas, Xu, Henderson, Keith, and Harris (2005) investigated the 2-phenylnaphthalene scaffold as a simplified version of genistein to identify estrogen receptor (ER) selective ligands. This research is significant for understanding the potential of 2-Chloro-3-phenylnaphthalene in drug development, especially for treating chronic inflammatory diseases (Mewshaw et al., 2005).
Heat Transfer Fluids for High-Temperature Applications : Mcfarlane, Luo, Garland, and Steele (2010) evaluated phenylnaphthalenes, which are closely related to 2-Chloro-3-phenylnaphthalene, as heat transfer fluids for high-temperature energy applications. They found that these compounds exhibit low melting point, low vapor pressure, high critical temperature, and resistance to thermal decomposition, making them suitable for power generation and separations processes (Mcfarlane et al., 2010).
Eigenschaften
IUPAC Name |
2-chloro-3-phenylnaphthalene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl/c17-16-11-14-9-5-4-8-13(14)10-15(16)12-6-2-1-3-7-12/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBQVBBSCVZPHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504325 | |
| Record name | 2-Chloro-3-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-phenylnaphthalene | |
CAS RN |
74925-46-5 | |
| Record name | 2-Chloro-3-phenylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90504325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



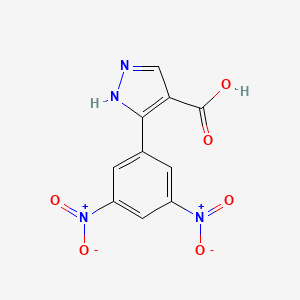
![5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890893.png)
![5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890903.png)

